Methane-13C, tetrachloro- serves as a reference compound in structural studies of related molecules, particularly those containing tetrakis(pyrazol-1-yl)methane groups. Researchers employ X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) to analyze these compounds in solution and solid states. Additionally, Density Functional Theory (DFT) calculations are performed alongside these techniques. This combined approach provides a comprehensive understanding of the structure, properties, and reactivity of these rare compounds. Silva et al., 2019: )
Methane-13C, tetrachloro- is used to investigate the kinetic isotope effect in reactions between methane and chlorine atoms in the atmosphere. Studies have shown significant fractionation during these reactions, which helps scientists understand the behavior of atmospheric methane and its impact on the environment. This knowledge is crucial for unraveling the complex interactions that methane undergoes in our atmosphere, leading to a better understanding of atmospheric chemistry. Crowley et al., 1999: )
Carbon-13C tetrachloride, also known as carbon tetrachloride-13C, is a stable isotopic variant of carbon tetrachloride, which has the chemical formula CCl₄. This compound consists of one carbon atom bonded to four chlorine atoms, arranged in a tetrahedral geometry. The presence of the carbon-13 isotope, which has an atomic mass of 13, distinguishes it from the more common carbon-12 variant. Carbon-13C tetrachloride is a colorless liquid with a sweet odor and is non-flammable under standard conditions. It is primarily used in scientific research and applications that require isotopic labeling.
Methane-¹³C, tetrachloro- shares the hazards associated with standard tetrachloromethane.
Carbon-13C tetrachloride is known for its hepatotoxic properties. In biological systems, it is metabolized into reactive intermediates such as trichloromethyl radicals, which can lead to significant liver damage and other toxic effects. Prolonged exposure may result in central nervous system impairment and has been linked to carcinogenic effects . Its toxicity profile necessitates careful handling and regulation.
The synthesis of carbon-13C tetrachloride typically involves the chlorination of carbon sources in the presence of chlorine gas. The specific isotopic labeling can be achieved through methods such as:
Carbon-13C tetrachloride serves several important roles in scientific research:
Studies involving carbon-13C tetrachloride focus on its interactions with biological systems and environmental components. These investigations often assess its metabolic pathways, toxicity mechanisms, and degradation processes. The unique isotopic label allows researchers to track its behavior in complex systems, providing insights into its environmental impact and biological effects .
Several compounds are structurally or functionally similar to carbon-13C tetrachloride. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Carbon Tetrachloride | CCl₄ | Non-polar solvent, hepatotoxic, widely used historically |
| Chloroform | CHCl₃ | Less toxic than carbon tetrachloride; used as a solvent |
| Dichloromethane | CH₂Cl₂ | Commonly used solvent; less harmful than CCl₄ |
| Tetrachloroethylene | C₂Cl₄ | Used as a solvent; less toxic than CCl₄ |
| Trichloroethylene | C₂HCl₃ | Industrial solvent; potential carcinogen |
Uniqueness of Carbon-13C Tetrachloride: The primary distinction lies in its isotopic composition, which provides valuable data for tracing chemical pathways and understanding reaction mechanisms without altering the fundamental properties of the compound itself.
The preparation of carbon-13 labeled carbon tetrachloride requires specialized synthetic approaches that preserve the isotopic integrity while achieving high chemical and isotopic purity. The most widely employed method involves the stepwise chlorination of methane-13C under carefully controlled conditions . This process systematically replaces all hydrogen atoms in methane-13C with chlorine atoms through sequential chlorination reactions.
The direct synthesis pathway typically begins with methane-13C as the starting material, which undergoes controlled chlorination in the presence of an iron catalyst . The reaction proceeds through intermediate chlorinated species including chloromethane-13C, dichloromethane-13C, and chloroform-13C before reaching the final tetrachloride product. Temperature control remains critical throughout this process, with optimal conditions ranging from 150 to 300 degrees Celsius depending on the specific reaction stage [3].
Photochlorination represents an alternative synthetic route that utilizes ultraviolet light to initiate chlorine radical formation [4] [5]. This method employs light-emitting diode technology with wavelengths optimized at 310 nanometers to minimize side reactions while maximizing the target product formation. The photochemical approach offers advantages in terms of selectivity and reduced formation of unwanted byproducts that could compromise isotopic purity.
Industrial-scale production methods have been developed to accommodate larger batch requirements while maintaining isotopic integrity [5]. These processes incorporate semiconductor light matrix technology and customized wavelength outputs to bias photochemical reactions toward the desired carbon tetrachloride formation while suppressing competing pathways that might lead to isotopic scrambling.
The reaction mechanism involves multiple steps where careful monitoring of stoichiometry proves essential for maintaining high isotopic enrichment [6]. Studies have demonstrated that improper reaction conditions can lead to significant isotopic effects, with carbon-12 to carbon-13 kinetic isotope effects ranging from 6.0 to 7.3, highlighting the importance of optimized synthetic protocols [6].
Purification of carbon-13 labeled carbon tetrachloride demands sophisticated techniques that remove impurities without compromising the isotopic label. Fractional distillation serves as the primary purification method, requiring careful temperature control and multiple theoretical plates to achieve the necessary separation efficiency [7] [8]. The boiling point of carbon tetrachloride at 76-77 degrees Celsius provides a narrow window for effective separation from potential impurities.
Spinning-band distillation offers enhanced separation capabilities compared to conventional fractional distillation [8]. This specialized technique employs a rotating band within the distillation column to create intimate contact between ascending vapors and descending condensate, resulting in superior resolution for components with similar boiling points. This method can achieve chemical purities exceeding 99.5 percent while maintaining complete isotopic integrity [8].
Chemical treatment protocols involve sequential washing procedures to remove specific classes of impurities [7] [9]. Treatment with concentrated sulfuric acid effectively removes organic impurities and sulfur-containing compounds that commonly contaminate technical-grade carbon tetrachloride. Multiple washing cycles continue until no further coloration occurs, indicating complete removal of these contaminants [7].
Aqueous sodium hydroxide washing specifically targets acidic impurities and residual sulfur compounds [7]. This basic treatment neutralizes acidic species while facilitating the removal of polar contaminants that might interfere with subsequent analytical determinations or applications requiring high purity.
Adsorption-based purification employs activated alumina columns to remove polar impurities and trace metal contaminants [7] [9]. The passage of carbon tetrachloride through properly activated alumina effectively captures remaining polar species while leaving the target compound unaffected. This step typically follows chemical washing procedures and precedes final drying operations.
Molecular sieve drying using 4A molecular sieves provides complete water removal while avoiding any potential isotopic exchange [7]. These synthetic zeolites possess pore structures specifically designed to accommodate water molecules while excluding larger organic species, ensuring thorough dehydration without chemical interaction with the carbon tetrachloride.
Quality control protocols integrate multiple analytical techniques to verify both chemical and isotopic purity [10]. Gas chromatography coupled with mass spectrometry provides quantitative assessment of chemical purity with detection limits reaching 0.1 to 5 parts per million for most common impurities [10]. This technique also enables identification of specific contaminants that might require additional purification steps.
Carbon-13 nuclear magnetic resonance spectroscopy offers direct verification of isotopic enrichment and structural integrity [11] [12]. This technique provides unambiguous confirmation of the carbon-13 label position and quantitative assessment of isotopic purity. Modern nuclear magnetic resonance methods can detect isotopic enrichment levels with high precision, typically achieving measurement uncertainties better than 0.1 percent [11].
Isotopic scrambling during synthesis constitutes one of the most significant challenges in preparing high-purity carbon-13 labeled carbon tetrachloride [13] [14]. This phenomenon occurs when reaction conditions promote exchange between carbon-13 and carbon-12 atoms, leading to dilution of the isotopic label. Kinetic isotope effects can significantly influence the distribution of carbon-13 labels in reaction products, with effects comparable in magnitude to analytical measurement errors [13].
Side reactions during chlorination can introduce unlabeled carbon species, thereby reducing the overall isotopic purity [15]. Carbon isotope exchange reactions between various carbon-containing species can occur under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts. These exchange processes can transfer carbon-13 labels to unwanted byproducts while introducing carbon-12 into the target molecule.
Contamination during purification procedures represents another major challenge to maintaining isotopic integrity [16]. The introduction of unlabeled impurities during distillation, washing, or adsorption steps can significantly compromise the final isotopic purity. Even trace amounts of unlabeled carbon tetrachloride can substantially dilute the carbon-13 enrichment, necessitating extremely clean handling techniques throughout all purification operations.
Storage conditions critically influence the long-term stability of isotopic purity [17] [18]. Hydrolysis reactions in the presence of moisture can lead to gradual degradation of carbon tetrachloride, potentially causing isotopic fractionation effects. The hydrolysis half-life in water extends to approximately 7000 years at 25 degrees Celsius, but even minimal moisture exposure over extended periods can impact isotopic composition [19].
Photodegradation under light exposure poses additional risks to isotopic stability [18]. Carbon tetrachloride can undergo photochemical reactions when exposed to ultraviolet radiation, potentially leading to isotopic rearrangement or loss of the carbon-13 label. Storage in amber glass containers under dark conditions minimizes these photodegradation pathways.
Temperature-dependent isotopic fractionation effects can occur during storage and handling [20]. Differential volatility between carbon-13 and carbon-12 containing molecules can lead to preferential loss of one isotopic species during evaporation or distillation processes. Maintaining consistent storage temperatures and minimizing unnecessary transfers helps preserve isotopic composition.
Analytical challenges in isotopic characterization can lead to uncertainty regarding actual isotopic content [21] [10]. Insufficient isotopic characterization or inappropriate analytical methods may result in overestimation or underestimation of isotopic purity. Multiple complementary analytical techniques provide the most reliable assessment of isotopic enrichment levels.
Cross-contamination during analytical procedures represents an often-overlooked source of isotopic dilution [10]. Sample carryover between analyses or contamination from laboratory equipment can introduce unlabeled material, compromising the apparent isotopic purity. Rigorous cleaning protocols and proper analytical sequence design minimize these contamination risks.
Environmental degradation pathways can slowly compromise isotopic integrity over time [22] [19]. Atmospheric reactions, particularly in the stratosphere where carbon tetrachloride undergoes photolysis, can lead to isotopic fractionation. While these effects primarily concern environmental samples, they highlight the importance of proper storage and handling protocols for laboratory preparations.
Carbon-13 nuclear magnetic resonance spectroscopy of carbon tetrachloride provides fundamental insights into the electronic environment of the central carbon atom. The tetrahedral symmetry and uniform chemical environment result in a distinctive spectroscopic signature that serves as a benchmark for organochlorine compound analysis [1] [2].
The ¹³C NMR spectrum of carbon tetrachloride exhibits a single resonance at 96.8 ppm when measured at 25.16 MHz in deuterated chloroform solvent [1]. This chemical shift reflects the significant deshielding effect of the four electronegative chlorine substituents, which withdraw electron density from the carbon nucleus through both inductive and field effects [2] [3]. The position of this resonance falls within the characteristic range for carbon atoms bonded to multiple halogens, consistent with established chemical shift correlation tables [4].
The absence of observable spin-spin coupling in the ¹³C spectrum arises from the perfect tetrahedral symmetry of the molecule. All four carbon-chlorine bonds are equivalent, and the rapid exchange between equivalent environments effectively averages any potential coupling interactions [5]. This contrasts markedly with less symmetric organochlorine compounds, where asymmetric substitution patterns can lead to complex coupling patterns [6] [7].
| Parameter | Value | Reference |
|---|---|---|
| Chemical Shift (δ) | 96.8 ppm | HMDB |
| Frequency | 25.16 MHz | HMDB |
| Solvent | CDCl₃ | HMDB |
| Reference Standard | TMS (0 ppm) | Standard |
| Coupling Pattern | Singlet | Experimental observation |
| Spin-Spin Coupling Constant (J) | No observable coupling | Due to symmetric tetrahedral structure |
The broadband-decoupled ¹³C spectrum shows enhanced signal intensity due to nuclear Overhauser effect (NOE) enhancement, despite the absence of directly bonded hydrogen atoms [8]. The intensity enhancement arises from dipolar relaxation mechanisms involving distant protons in the solvent environment. The quaternary carbon nature of the tetrachloride results in characteristically longer relaxation times compared to protonated carbons [5] [8].
Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) experiments confirm the quaternary nature of the carbon center. In DEPT-90 and DEPT-135 experiments, carbon tetrachloride produces no signal, as expected for carbons lacking directly attached hydrogen atoms [6] [7]. This spectroscopic behavior serves as a diagnostic tool for distinguishing quaternary carbons from other carbon multiplicities in complex mixtures.
Solvent environment profoundly influences the ¹³C chemical shift of carbon tetrachloride through specific intermolecular interactions and bulk magnetic susceptibility effects [9] [10]. Systematic studies across different deuterated solvents reveal characteristic shift patterns that provide insights into solute-solvent interaction mechanisms.
In pure carbon tetrachloride (CCl₄) as solvent, the chemical shift exhibits a slight upfield shift to approximately 95.2 ppm, representing a -1.6 ppm displacement relative to CDCl₃ [10]. This upfield shift reflects the absence of specific dipolar interactions and the influence of the bulk magnetic susceptibility of the neat liquid environment.
Polar aprotic solvents induce more pronounced chemical shift variations. In DMSO-d₆, the resonance appears at approximately 96.1 ppm, showing a moderate upfield shift of -0.7 ppm relative to CDCl₃ [12]. This shift pattern reflects the high dielectric constant environment and the absence of specific hydrogen bonding interactions with the non-polar tetrachloride molecule [10].
| Solvent | Chemical Shift (ppm) | Shift Difference (Δδ) | Solvent Effect |
|---|---|---|---|
| CDCl₃ | 96.8 | 0.0 | Reference |
| CCl₄ | 95.2 | -1.6 | Slight upfield shift |
| CD₃OD | 97.4 | +0.6 | Slight downfield shift |
| DMSO-d₆ | 96.1 | -0.7 | Moderate upfield shift |
| Acetone-d₆ | 96.5 | -0.3 | Minor upfield shift |
Protic solvents such as methanol-d₄ produce a slight downfield shift to 97.4 ppm (+0.6 ppm relative to CDCl₃) [10]. This downfield displacement likely arises from weak hydrogen bonding interactions between the methanol hydrogen and the chlorine lone pairs, despite the generally non-polar nature of carbon tetrachloride.
The temperature dependence of chemical shifts provides additional mechanistic insights. Variable temperature studies show that chemical shift variations follow predictable patterns based on solvent-specific thermal expansion and molecular motion effects [9]. At elevated temperatures, increased molecular motion reduces the magnitude of specific interactions, leading to convergence toward values observed in non-interacting media.
Concentration effects become significant in mixed solvent systems. In chloroform-methanol mixtures, the carbon tetrachloride chemical shift exhibits non-linear dependence on solvent composition, indicating preferential solvation phenomena and the formation of solvent-ordered domains around the tetrachloride molecule [13].
The vibrational spectroscopy of carbon tetrachloride reveals rich structural information through isotopic substitution effects and the analysis of fundamental vibrational modes. The tetrahedral symmetry (Td point group) of CCl₄ results in four fundamental vibrational frequencies, each with characteristic selection rules and isotopic sensitivity patterns [14] [15].
Fundamental vibrational frequencies of carbon tetrachloride have been precisely determined through combined infrared and Raman spectroscopic studies. The symmetric stretch (ν₁, A₁ symmetry) appears at 459 cm⁻¹, the symmetric deformation (ν₂, E symmetry) at 217 cm⁻¹, the asymmetric stretch (ν₃, T₂ symmetry) at 776 cm⁻¹, and the asymmetric deformation (ν₄, T₂ symmetry) at 314 cm⁻¹ [16] [14]. These frequencies serve as benchmarks for understanding carbon-halogen bonding and force field analysis.
| Mode | Symmetry | Description | Frequency (cm⁻¹) | Degeneracy | IR Activity | Raman Activity |
|---|---|---|---|---|---|---|
| ν₁ | A₁ | Symmetric stretch | 459 | 1 | Inactive | Active |
| ν₂ | E | Symmetric deformation (scissoring) | 217 | 2 | Inactive | Active |
| ν₃ | T₂ | Asymmetric stretch | 776 | 3 | Active | Active |
| ν₄ | T₂ | Asymmetric deformation (bending) | 314 | 3 | Active | Active |
Systematic isotopic frequency shifts follow predictable patterns based on reduced mass calculations. For the symmetric stretch (ν₁), the frequency decreases from 459 cm⁻¹ for C³⁵Cl₄ to 447 cm⁻¹ for C³⁷Cl₄, representing a total shift of 12 cm⁻¹ [18] [19]. The intermediate isotopomers C³⁵Cl₃³⁷Cl, C³⁵Cl₂³⁷Cl₂, and C³⁵Cl³⁷Cl₃ show progressive frequency decreases of approximately 3 cm⁻¹ per ³⁷Cl substitution.
| Isotopomer | ν₁ (cm⁻¹) | ν₂ (cm⁻¹) | ν₃ (cm⁻¹) | ν₄ (cm⁻¹) | Natural Abundance (%) |
|---|---|---|---|---|---|
| C³⁵Cl₄ | 459 | 217 | 776 | 314 | 58.2 |
| C³⁵Cl₃³⁷Cl | 456 | 216 | 773 | 312 | 37.8 |
| C³⁵Cl₂³⁷Cl₂ | 453 | 215 | 770 | 310 | 3.7 |
| C³⁵Cl³⁷Cl₃ | 450 | 214 | 767 | 308 | 0.3 |
| C³⁷Cl₄ | 447 | 213 | 764 | 306 | 0.01 |
Vibrational mode coupling becomes evident through Fermi resonance phenomena, particularly between the ν₃ fundamental and the ν₁ + ν₄ combination band. This coupling occurs because both transitions have the same symmetry (T₂) and appear in the same spectral region (approximately 776 cm⁻¹) [17] [20]. The Fermi resonance parameters show environmental dependence, with strengthened coupling observed in condensed phases compared to the gas phase [21].
High-resolution Raman spectroscopy resolves the isotopic fine structure of the ν₁ mode with exceptional clarity, revealing individual peaks for each isotopomer with relative intensities matching statistical predictions based on natural chlorine isotope abundances [18] [22]. The resolution of this fine structure serves as a sensitive probe for studying isotopic exchange reactions and environmental chlorine sources.
Hot band spectroscopy provides critical insights into the anharmonic nature of molecular vibrations and thermal population effects in carbon tetrachloride. These spectroscopic features arise from transitions originating in vibrationally excited states and reveal deviations from the harmonic oscillator approximation [19] [23].
Temperature-dependent vibrational spectroscopy reveals significant hot band contributions at elevated temperatures. Room temperature (295 K) spectra show clear evidence of v=1→2 transitions appearing as satellite peaks approximately 10 cm⁻¹ lower in frequency than the corresponding fundamental transitions [19]. The intensity of these hot bands follows Boltzmann distribution principles, with relative intensities of approximately 15% for v=1→2 transitions at room temperature.
Anharmonicity constants derived from hot band analysis provide quantitative measures of potential energy surface curvature. For the ν₁ symmetric stretch mode, the anharmonicity constant χ₁₁ equals approximately -5 cm⁻¹, indicating negative anharmonicity characteristic of bond stretching vibrations [19] [23]. This value agrees well with theoretical predictions from Morse oscillator models and ab initio calculations.
| Transition | ν₁ Frequency (cm⁻¹) | Anharmonicity (cm⁻¹) | Temperature Dependence | Relative Intensity at 295K |
|---|---|---|---|---|
| v=0→1 | 459 | 0 | Room temperature baseline | 1.00 |
| v=1→2 | 449 | -10 | Appears at elevated temperature | 0.15 |
| v=2→3 | 439 | -20 | Weak at very high temperature | 0.02 |
Cross-anharmonicity effects become evident in combination band analysis. The ν₁ + ν₄ combination appears at 771 cm⁻¹, compared to the sum of fundamental frequencies (459 + 314 = 773 cm⁻¹), indicating a negative cross-anharmonicity constant χ₁₄ of approximately -1 cm⁻¹ [17] [24]. This small but measurable deviation provides insights into vibrational mode coupling and force field anharmonicity.
Low-temperature studies (4-300 K) demonstrate progressive reduction in hot band intensities, confirming thermal population origins of these spectroscopic features [19]. At liquid nitrogen temperatures (77 K), hot band contributions become negligible, simplifying spectral interpretation and enhancing resolution of isotopic fine structure.
Vibrational relaxation dynamics studied through time-resolved spectroscopy reveal energy transfer pathways from highly excited vibrational states. The symmetric stretch mode exhibits rapid intramolecular energy redistribution with characteristic timescales of 3.7 picoseconds for energy transfer to solvent bath modes [25] [26]. This relaxation occurs through coupling to lower-frequency modes and subsequent energy cascading to translational and rotational degrees of freedom.
Pressure-dependent spectroscopy provides additional insights into anharmonic behavior. High-pressure Raman studies (up to 2.2 GPa) show systematic frequency increases for all fundamental modes, with mode Grüneisen parameters ranging from 0.8-1.2 [27]. The pressure dependence confirms theoretical predictions of volume-dependent anharmonicity and intermolecular force effects.
Mass spectrometric analysis of carbon tetrachloride reveals distinctive fragmentation patterns that reflect the molecular structure and bonding characteristics. Electron impact ionization at 70 eV produces a characteristic fragmentation cascade that serves as a molecular fingerprint for identification and structural elucidation [28] [29].
Molecular ion formation occurs through electron impact ionization, producing the radical cation CCl₄⁺- at m/z 154. The molecular ion peak exhibits moderate intensity (31.2% relative intensity) due to the inherent stability of the tetrahedral structure and the stabilizing effect of halogen substituents [30] [28]. The isotopic pattern of the molecular ion reflects the natural abundance of chlorine isotopes, with the ³⁷Cl-containing molecular ion appearing at m/z 152 with 10.4% relative intensity.
Primary fragmentation pathways involve sequential loss of chlorine atoms through homolytic bond cleavage. The base peak appears at m/z 119, corresponding to the CCl₃⁺ fragment ion formed by loss of a single chlorine atom [28] [29]. This fragmentation represents the most thermodynamically favorable dissociation pathway, producing a relatively stable trichloro carbocation. The isotopic variant CCl₃⁺ (³⁷Cl) appears at m/z 117 with 97.5% relative intensity, maintaining the characteristic 3:1 isotopic ratio pattern.
| m/z | Ion | Relative Intensity (%) | Fragment Description |
|---|---|---|---|
| 154 | CCl₄⁺- | 31.2 | Molecular ion (M⁺- ) |
| 152 | CCl₄⁺- (³⁷Cl) | 10.4 | Molecular ion with ³⁷Cl |
| 119 | CCl₃⁺ | 100.0 | Loss of one Cl atom |
| 117 | CCl₃⁺ (³⁷Cl) | 97.5 | Loss of one ³⁵Cl atom |
| 84 | CCl₂⁺ | 20.7 | Loss of two Cl atoms |
| 82 | CCl₂⁺ (³⁷Cl) | 13.4 | Loss of Cl atoms with isotope |
| 47 | CCl⁺ | 16.0 | Loss of three Cl atoms |
| 35 | Cl⁺ | 8.5 | Chlorine cation |
Secondary fragmentation produces the CCl₂⁺ ion at m/z 84 through loss of a second chlorine atom from the CCl₃⁺ precursor. This fragment exhibits 20.7% relative intensity, indicating moderate stability of the dichlorocarbocation structure. The corresponding isotopic variant at m/z 82 shows 13.4% relative intensity, maintaining the expected isotopic distribution pattern.
Tertiary fragmentation yields the CCl⁺ ion at m/z 47 through loss of a third chlorine atom. This highly unsaturated carbocation exhibits 16.0% relative intensity, reflecting the decreasing stability of carbon centers with reduced halogen substitution [28]. The formation of this fragment requires significant internal energy, typically occurring only under high-energy ionization conditions.
Chlorine cation formation at m/z 35 (Cl⁺) represents a minor fragmentation pathway with 8.5% relative intensity. This fragment arises through direct ionization of chlorine atoms during the fragmentation process or through rearrangement reactions involving charge transfer [29].
Fragmentation mechanisms follow established patterns for halogenated compounds, with preferential formation of carbocations over halide anions due to the greater stability of positive charge on carbon compared to electronegative halogens [31] [32]. The absence of significant Cl₂ loss pathways (molecular chlorine elimination) indicates that stepwise atom loss predominates over concerted molecular elimination processes.
Energy-resolved mass spectrometry reveals appearance energies for major fragment ions. The CCl₃⁺ ion has an appearance energy of approximately 12.5 eV, while CCl₂⁺ and CCl⁺ appear at progressively higher energies of 15.2 eV and 18.8 eV, respectively [31]. These values reflect the increasing bond dissociation energies required for sequential chlorine atom elimination.
Acute Toxic;Health Hazard